2-Methyl-5-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]carbamoylamino]benzamide
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Overview
Description
2-Methyl-5-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]carbamoylamino]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]carbamoylamino]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Derivative: The piperidine derivative can be synthesized by reacting piperidine with pyridine-4-carboxaldehyde under specific conditions.
Coupling Reaction: The piperidine derivative is then coupled with 2-methyl-5-aminobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]carbamoylamino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine or pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
2-Methyl-5-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]carbamoylamino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]carbamoylamino]benzamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]carbamoylamino]benzamide
- 2-Methyl-5-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]carbamoylamino]benzamide
- 2-Methyl-5-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]carbamoylamino]benzamide
Uniqueness
2-Methyl-5-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]carbamoylamino]benzamide is unique due to its specific structural configuration, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new drugs and materials with tailored functionalities.
Properties
IUPAC Name |
2-methyl-5-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]carbamoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-2-3-17(12-18(14)19(21)26)24-20(27)23-16-6-10-25(11-7-16)13-15-4-8-22-9-5-15/h2-5,8-9,12,16H,6-7,10-11,13H2,1H3,(H2,21,26)(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRPCDFRUDOGLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CCN(CC2)CC3=CC=NC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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